(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
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Description
The compound is a derivative of benzenesulfonyl chloride, which is an organic compound with the formula C6H5SO2Cl . This compound is a colorless, oily liquid that is soluble in organic solvents .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the appropriate benzene derivative with chlorosulfonic acid to produce the sulfonyl chloride, which can then be further reacted to produce the desired compound .Molecular Structure Analysis
The molecular structure of this compound would be expected to include a benzene ring substituted with four methyl groups and a sulfonylamino-acetic acid group .Chemical Reactions Analysis
The chemical reactions of this compound are not well-documented, but it would be expected to undergo reactions typical of sulfonyl chlorides and carboxylic acids .Scientific Research Applications
Diethylcarbamoylating/nitroxylating agents as dual action inhibitors : Compounds structurally related to benzenesulfohydroxamic acids, like (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid, have been studied for their potential as diethylcarbamoylating/nitroxylating agents. These compounds can inhibit yeast aldehyde dehydrogenase (AlDH) and raise blood acetaldehyde levels following ethanol challenge, indicating a potential application in the development of alcohol deterrent agents (Conway et al., 1999).
Thromboxane receptor antagonists for myocardial protection : Benzene acetic acid derivatives, including those with sulfonylamino groups, have been explored as thromboxane/endoperoxide receptor antagonists. These compounds have demonstrated the ability to protect the myocardium against ischemia and reperfusion injury, suggesting their utility in cardiac therapeutic applications (Bhat et al., 1989).
Inhibitors of matrix metalloproteinase-13 : Research has been conducted on benzenesulfonylamino tetrahydropyran carboxylic acid hydroxyamides as selective inhibitors of matrix metalloproteinase-13, an enzyme involved in various pathological processes. These studies have explored the metabolism, distribution, and excretion of these compounds in animal models, providing a foundation for their potential therapeutic use (Dalvie et al., 2008).
Uricosuric diuretics : The synthesis and pharmacological evaluation of acylaryloxyacetic acids, including benzofurancarboxylic acids, have been investigated for their uricosuric and diuretic activities. These studies have led to the identification of compounds with potent activity, demonstrating the potential of such structures in developing new treatments for conditions requiring diuretic and uricosuric effects (Hoffman et al., 1981).
Anticonvulsant sulfonamides : Aromatic and heterocyclic sulfonamides, including those with valproyl and other lipophilic moieties, have been synthesized and evaluated for their antiepileptic properties. These compounds have shown high inhibitory potency against carbonic anhydrase isozymes and exhibited strong anticonvulsant properties in animal models, indicating their potential as antiepileptic drugs (Masereel et al., 2002).
Properties
IUPAC Name |
2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-7-5-8(2)10(4)12(9(7)3)18(16,17)13-6-11(14)15/h5,13H,6H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIKALCUIWGIHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352616 |
Source
|
Record name | (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379250-94-9 |
Source
|
Record name | (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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